3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine is a complex organic compound featuring a pyrrole ring substituted with a chlorobenzenesulfonyl group, two methyl groups, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine typically involves multiple steps The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrole rings but different substituents.
Benzene sulfonamides: Compounds with similar sulfonyl groups attached to benzene rings.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chlorobenzenesulfonyl group with the pyrrole ring and the isopropyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19ClN2O2S |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-amine |
InChI |
InChI=1S/C15H19ClN2O2S/c1-9(2)18-11(4)10(3)14(15(18)17)21(19,20)13-7-5-12(16)6-8-13/h5-9H,17H2,1-4H3 |
InChI Key |
CZOJYFJDJDFZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)C(C)C)C |
Origin of Product |
United States |
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